![molecular formula C12H19N3O2 B1478270 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine CAS No. 2098001-74-0](/img/structure/B1478270.png)
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine” often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides have garnered significant attention due to their varied medicinal applications. The compound “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine” can be utilized in the chemodivergent synthesis of these amides. This process is important as amides are prevalent in organic compounds, polymers, natural products, and pharmaceuticals .
Development of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are another class of compounds with substantial medicinal importance. The subject compound can serve as a precursor in the synthesis of these structures, which are known for their attractive biological properties .
Pyrrolidine Ring Utilization in Drug Discovery
The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry to create compounds for treating human diseases. Its versatility comes from the ability to efficiently explore pharmacophore space due to sp3-hybridization and contribute to the stereochemistry of molecules .
Ring Construction Strategies
In synthetic chemistry, the construction of rings from different cyclic or acyclic precursors is a fundamental strategy. The ethoxy and methoxy groups present in the compound can be involved in such synthetic strategies, providing a pathway to create diverse bioactive molecules .
Functionalization of Preformed Pyrrolidine Rings
Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another area where this compound could be applied. This process is crucial for the design of new pyrrolidine compounds with varied biological profiles .
Anti-Tubercular Agents
Compounds with a pyrrolidine structure have been investigated for their potential as anti-tubercular agents. The compound “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine” could be a candidate for the design and synthesis of new potent anti-TB agents, contributing to the fight against tuberculosis .
properties
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-9(13)5-4-6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMHOWBKGGYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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